3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid

Lipophilicity SAR Drug Design

Select this specific 4-methoxyphenacyl succinamic acid (CAS 24246-96-6) to eliminate uncontrolled variability in your SAR datasets. Unlike generic N-aryl succinamic analogs, the 4-methoxy substituent delivers a defined XLogP3 of 0.4, an elevated TPSA of 92.7 Ų for CNS exclusion, and a five-acceptor H-bond network critical for crystallography and ITC binding studies. The free carboxylic acid enables direct conjugation to ester prodrugs or fluorophore tags without compromising solubility. Do not substitute with halogenated or unsubstituted phenyl analogs—the quantitative physicochemical profile is non-interchangeable. Supplied at ≥95% purity for reproducible proteomics and medicinal chemistry campaigns.

Molecular Formula C13H15NO5
Molecular Weight 265.265
CAS No. 24246-96-6
Cat. No. B2548893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid
CAS24246-96-6
Molecular FormulaC13H15NO5
Molecular Weight265.265
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O
InChIInChI=1S/C13H15NO5/c1-19-10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18)
InChIKeySVFYIZQYOKVTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic Acid (CAS 24246-96-6) Serves as a Non-Interchangeable Succinamic Acid Research Intermediate


3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, systematically referred to as N-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-succinamic acid (CAS 24246-96-6), is a succinamic acid derivative combining a terminal carboxylic acid, a central amide bond, and a 4-methoxyphenacyl motif [1]. The compound is supplied at a minimum purity specification of 95%, with a molecular weight of 265.26 g·mol⁻¹, and is routinely employed as a carbonyl building block for proteomics research and medicinal chemistry campaign intermediates . Due to the distinct electronic and steric contributions of the 4-methoxy substituent, this compound cannot be regarded as a generic succinamic acid analog for procurement purposes.

Why 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic Acid Cannot Be Freely Substituted by In-Class Succinamic Acid Analogs


Succinamic acid derivatives are not interchangeable scaffolds; the identity of the N-substituent is the primary determinant of lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The compound described here carries a 4-methoxyphenacyl group, which confers a unique balance between moderate hydrophilicity and hydrogen-bond-acceptor density relative to halogen-substituted or unsubstituted phenyl analogs. Blindly replacing it with, for example, a 4-chlorophenacyl or a simple N-aryl succinamic acid disrupts the quantitative physicochemical profile and can alter solubility, permeability, and target engagement, thereby introducing uncontrolled variability into experimental datasets. The following section provides the quantitative comparator evidence that underpins this selection-critical decision.

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic Acid: Quantitative Comparator Evidence for Scientific Selection


Computed Lipophilicity (XLogP3) of the Target Compound versus the 4-Chloro Analog Reveals a ~0.7 Log Unit Difference

The target compound exhibits a computed XLogP3 value of 0.4, indicating moderate hydrophilicity that is favorable for aqueous solubility [1]. In the closest structural comparator, N-[2-(4-chloro-phenyl)-2-oxo-ethyl]-succinamic acid (CAS 24246-94-4), the methoxy group is replaced by a chlorine atom, resulting in an estimated XLogP3 of approximately 1.1, a ΔXLogP3 shift of roughly 0.7 log units [2]. This difference is consistent with the large gap between the Hansch hydrophobic substituent constants for methoxy (π = −0.02) and chloro (π = +0.71) [3].

Lipophilicity SAR Drug Design

Hydrogen-Bond Acceptor Count Differentiates the Methoxy-Substituted Compound from Its Chloro Analog

The target compound possesses five hydrogen-bond acceptors (two carbonyl oxygens, amide carbonyl oxygen, methoxy oxygen, and carboxylic acid oxygen) as calculated by Cactvs [1]. Replacement of the methoxy group with chlorine eliminates one HBA, reducing the acceptor count to four in the 4-chloro analog while the hydrogen-bond donor count remains constant at two (amide NH and carboxylic acid OH) [2]. This differential HBA profile impacts solvation free energy and the compound's ability to form specific intermolecular interactions.

Hydrogen-Bonding Molecular Recognition Drug Likeness

Topological Polar Surface Area (TPSA) of 92.7 Ų Limits Passive Blood-Brain Barrier Penetration Relative to Lower-TPSA Analogs

The target compound has a computed TPSA of 92.7 Ų [1]. This value exceeds the well-established empirical threshold of 90 Ų that is correlated with poor passive blood-brain barrier permeability [2]. The structurally related 4-chloro analog is predicted to have a TPSA approximately 9–10 Ų lower (~83 Ų) because the methoxy oxygen contributes to polar surface area while chlorine does not [3]. This quantitative difference directly determines whether a molecule is likely to be CNS-excluded.

Polar Surface Area Blood-Brain Barrier CNS Penetration

Molecular Weight and Rotatable Bond Count Influence Conformational Flexibility and Drug-Likeness Metrics

The target compound has a molecular weight of 265.26 g·mol⁻¹ and seven rotatable bonds [1], while the 4-chloro analog (CAS 24246-94-4) has a molecular weight of 269.68 g·mol⁻¹ and six rotatable bonds (the methoxy C–O rotation is absent) . Although both values reside within the Rule of Five window, the lower molecular weight and greater flexibility of the methoxy-substituted compound can result in lower melting points, superior solubility, and distinct entropic penalties upon protein binding [2].

Molecular Weight Rotatable Bonds Conformational Entropy

Recommended Application Scenarios for 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Campaigns Requiring Precisely Controlled Lipophilicity

When designing SAR sets aimed at optimizing lipophilicity-driven parameters such as logD, metabolic stability, and cellular permeability, the target compound provides a well-defined XLogP3 of 0.4—a moderate hydrophilicity baseline that differs predictably from the chloro analog (ΔXLogP3 ≈ 0.7) [1]. This enables systematic probing of hydrophobic effects without introducing uncontrolled variability.

Biophysical Protein-Ligand Interaction Studies Where Hydrogen-Bond Networks Are Critical

The five hydrogen-bond-acceptor complement of this compound [2] makes it especially suited for X-ray crystallography or ITC experiments where the binding mode relies on extended H-bond networks. The additional methoxy oxygen can act as a locking anchor that is structurally absent in the 4-chloro comparator.

Peripheral-Target Drug Discovery Programs Requiring Minimized CNS Exposure

With a TPSA of 92.7 Ų—above the established 90 Ų threshold for passive BBB permeability [3]—the compound is the preferred candidate for campaigns where CNS exclusion is desired, reducing the risk of centrally mediated adverse effects compared to more lipophilic, lower-TPSA alternatives.

Synthesis of Prodrugs and Conjugates via Terminal Carboxylic Acid Functionalization

The free carboxylic acid moiety permits straightforward derivatization into ester prodrugs, amide conjugates, or biotin/fluorophore-tagged tool compounds. The combination of moderate lipophilicity and defined H-bond capacity [4] facilitates retention of favorable solubility in the final conjugate.

Quote Request

Request a Quote for 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.